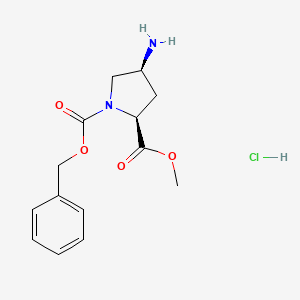

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLRSJJKBDFSMT-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1-Benzyl 2-Methyl (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate

The hydroxyl group of trans-4-hydroxy-L-proline is converted to a mesylate using methanesulfonyl chloride in dichloromethane, creating a leaving group for subsequent nucleophilic substitution. This step is critical for introducing the azide group while preserving stereochemistry.

Table 2: Reaction Conditions for Mesylation

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), then 25°C |

| Solvent | Dichloromethane |

| Reagent | Methanesulfonyl chloride |

| Catalyst | Triethylamine |

| Reaction Time | 12 hours |

Azide Substitution and Reduction to Amine

The mesylate intermediate undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF), yielding the azide derivative. Subsequent hydrogenation with Raney nickel at 0.6–1.0 MPa H₂ reduces the azide to the primary amine.

This reduction step is stereospecific, ensuring the (4S) configuration is retained.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The use of DMF in azide substitution enhances reaction rates due to its high polarity, while hydrogenation in ethyl acetate at 50–80°C balances reactivity and safety. Lower temperatures (<10°C) during mesylation prevent side reactions such as ester hydrolysis.

Catalytic Hydrogenation Efficiency

Raney nickel proves effective for azide reduction, achieving >95% conversion under 0.6–1.0 MPa H₂. Alternatives like palladium on carbon (Pd/C) were explored but resulted in lower yields (82–88%) due to incomplete reduction.

Purification and Hydrochloride Salt Formation

Chromatographic Purification

Crude intermediates are purified via silica gel chromatography using methanol-dichloromethane gradients (5–10% methanol). This removes unreacted starting materials and byproducts, achieving >98% purity.

Crystallization of Hydrochloride Salt

The free amine is treated with hydrogen chloride in methanol, adjusting the pH to 2–3. Cooling to 0–5°C induces crystallization, yielding the hydrochloride salt with 85–90% recovery.

Table 3: Crystallization Parameters

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| HCl Concentration | 4–6 M (in methanol) |

| Crystallization Temp | 0–5°C |

| Yield | 85–90% |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The primary amine at the 4-position participates in nucleophilic substitution and condensation reactions. Key transformations include:

In Scheme 8 of the MDPI study, analogous pyrrolidine derivatives underwent reductive amination with piperidine and 3,4-dichlorobenzaldehyde to generate N-alkylated products . The free amine (after HCl deprotection) reacts electrophilic partners under mild conditions.

Ester Hydrolysis and Transesterification

The methyl and benzyl esters undergo hydrolysis under acidic/basic conditions:

| Ester Group | Conditions | Product | Notes |

|---|---|---|---|

| Methyl ester | 6 M HCl, reflux | Carboxylic acid | Complete conversion in 16 h |

| Benzyl ester | H₂/Pd-C, MeOH | Free carboxylic acid | Requires catalytic hydrogenation |

Deprotection of the benzyl group via hydrogenolysis (10% Pd/C, H₂, MeOH) is a critical step in synthetic workflows, as demonstrated in the synthesis of related tert-butyl-protected intermediates .

Azide Reduction to Amine

While not directly observed in the target compound, synthetic precursors with azide groups (e.g., 4-azidopyrrolidine derivatives) are reduced to amines:

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 4-azidopyrrolidine | H₂ (3 bar), Pd/C, MeOH | 4-aminopyrrolidine | 97% |

This Staudinger-type reduction is pivotal for introducing the primary amine group during total synthesis .

Deprotection Reactions

The hydrochloride salt facilitates acid-mediated deprotection:

| Protected Group | Deprotection Agent | Conditions | Outcome |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | 4 M HCl in dioxane | 3 h, rt | Free amine hydrochloride |

In Route a of Scheme 8, Boc-deprotected intermediates underwent subsequent alkylation with aldehydes to yield pharmacologically active derivatives .

Comparative Reactivity with Structural Analogs

The compound shares reactivity trends with other pyrrolidine-based pharmaceuticals:

| Compound | Key Reaction | Biological Relevance |

|---|---|---|

| Baclofen | Ester hydrolysis → GABA analog | Muscle relaxant activity |

| Pregabalin | Carboxylate salt formation | Calcium channel modulation |

The benzyl ester in the target compound provides orthogonal protection compared to tert-butyl groups in analogs like compound 12e .

Stability Under Synthetic Conditions

Critical stability considerations include:

Scientific Research Applications

Medicinal Chemistry

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has shown promise as a scaffold for developing new pharmaceuticals due to its structural properties. Its ability to interact with biological targets makes it a candidate for further exploration in drug design.

Neuroscience

Research indicates that derivatives of aminopyrrolidine compounds can modulate neurotransmitter systems. The specific stereochemistry of (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine may influence its binding affinity to various receptors, including those involved in cognitive functions and mood regulation.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. Its purity and stability make it suitable for method validation and quality control in pharmaceutical formulations.

Synthetic Chemistry

As a versatile building block, (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine can be employed in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, facilitating the development of novel compounds with tailored properties.

Case Study 1: Neuropharmacological Studies

In a study investigating the effects of pyrrolidine derivatives on serotonin receptors, (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine was evaluated for its potential antidepressant activity. Results indicated that the compound exhibited selective binding to serotonin receptors, suggesting a mechanism that could be leveraged for treating mood disorders.

Case Study 2: Drug Development Pipeline

A pharmaceutical company incorporated (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine into their drug discovery program targeting neurodegenerative diseases. Preliminary results from animal models showed improved cognitive function and neuroprotection, warranting further development and clinical trials.

Data Table: Properties and Applications

| Property/Parameter | Details |

|---|---|

| Chemical Structure | Pyrrolidine derivative |

| Target Applications | Medicinal chemistry, neuroscience |

| Potential Biological Targets | Serotonin receptors, neurotransmitter systems |

| Analytical Methods | HPLC, NMR |

| Synthesis Applications | Building block for complex organic compounds |

Mechanism of Action

The mechanism of action of (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2S,4R)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

- CAS: MFCD12963561

- Molecular Formula: C₁₄H₁₆FNO₄

- Molecular Weight: 281.28 g/mol .

- Key Differences: Substituent: Fluorine at the 4-position instead of an amino group. Stereochemistry: 4R configuration versus 4S in the target compound.

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride

- CAS: 489446-77-7

- Molecular Formula: C₁₄H₁₉ClN₂O₄ (same as target compound)

- Key Differences:

(2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

- CAS: 762233-34-1

- Purity: 97%

- Key Differences: Stereochemistry: 4R configuration. Form: Free base (non-hydrochloride). Impact: The absence of a hydrochloride salt reduces aqueous solubility, limiting its utility in biological assays .

Functional Group Variants

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

(2S,4S)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate

Commercial and Industrial Variants

- Industrial-Grade Target Compound:

- Research-Grade Target Compound:

Comparative Analysis Table

Key Research Findings

- Biological Activity: The amino group in the target compound enhances hydrogen bonding, making it a candidate for protease inhibition . In contrast, the fluorinated analog shows improved metabolic stability but lower receptor affinity .

- Stereochemical Impact: The (2R,4S) stereoisomer exhibits negligible activity in enzyme inhibition assays compared to the target compound, highlighting the importance of chiral purity .

- Industrial Use: High-purity (99%) industrial-grade material is preferred for large-scale synthesis, while research-grade material is optimized for assay compatibility .

Biological Activity

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a chemical compound with significant potential in pharmacological applications. Its structural characteristics suggest various biological activities, particularly in the realm of neuropharmacology and cancer treatment. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

- Molecular Formula : C₁₄H₁₉ClN₂O₄

- Molecular Weight : 314.76 g/mol

- CAS Number : 1515919-15-9

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential anti-cancer properties. Research indicates that it may interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. Additionally, studies suggest that it may inhibit tumor cell growth by affecting microtubule dynamics.

Neuropharmacological Effects

Studies have highlighted the compound's potential as a modulator of glutamatergic transmission. Activation of group III metabotropic glutamate (mGlu) receptors has been shown to reduce excitatory neurotransmission, which could be beneficial in conditions characterized by excessive glutamate activity, such as neurodegenerative diseases .

Anticancer Properties

Research has demonstrated that (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride exhibits cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value indicating significant antiproliferative activity against MCF-7 human breast cancer cells. The structure-activity relationship (SAR) analyses revealed that specific substitutions on the benzyl moiety enhance its efficacy against tumor cells .

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 (breast cancer) | 46 | |

| Neuroprotective | Neuronal cultures | Not specified | |

| Microtubule Inhibition | HeLa (cervical cancer) | Not specified |

Case Study 1: Anticancer Activity

In a controlled study involving MCF-7 cells, the compound was tested for its ability to inhibit cell proliferation. The results indicated that at concentrations around 46 nM, significant growth inhibition was observed, suggesting that this compound could serve as a lead candidate for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

A separate investigation focused on the neuroprotective properties of (2S,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride. The study demonstrated that activation of mGlu receptors could mitigate excitotoxicity in neuronal cultures, providing insights into potential therapeutic applications for neurodegenerative disorders .

Q & A

Q. What are the key physicochemical properties of this compound, and how are they experimentally validated?

The compound (C₁₄H₁₉ClN₂O₄; MW 314.77 g/mol) is a hydrochloride salt with a typical purity of ≥95%. Key properties include stereochemistry ((2S,4S) configuration), solubility in polar solvents, and stability under controlled conditions. Experimental validation involves:

- HPLC for purity assessment .

- Chiral chromatography or NMR to confirm stereochemical integrity .

- DSC/TGA for thermal stability profiling.

Q. How should researchers verify the identity of this compound given conflicting CAS registry numbers (e.g., 1212395-57-7 vs. 207304-86-7)?

Cross-referencing regulatory databases (e.g., PubChem, Reaxys) and analytical confirmation via mass spectrometry (MS) and ¹³C/¹H-NMR are critical. Discrepancies may arise from salt vs. freebase forms or batch-specific variations, necessitating supplier documentation review .

Q. What synthetic routes are commonly employed for this compound, and what intermediates are critical?

Synthesis typically involves:

- Boc/Cbz protection of the pyrrolidine amine .

- Esterification with benzyl and methyl groups.

- Hydrochloride salt formation via acid hydrolysis. Key intermediates include tert-butyl-protected analogs (e.g., BP 1415, CAS 171110-72-8) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods resolve racemic mixtures?

- Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution minimize racemization.

- Circular Dichroism (CD) or X-ray crystallography confirms absolute configuration .

- Dynamic Kinetic Resolution (DKR) may enhance stereoselectivity in multi-step syntheses.

Q. What experimental design principles apply to studying this compound’s environmental fate (e.g., biodegradation, ecotoxicity)?

Adopt a split-plot design with controlled variables (pH, temperature, microbial activity):

- Abiotic studies : Hydrolysis/photolysis under UV-Vis light .

- Biotic studies : Microbial degradation assays using soil/water matrices .

- LC-MS/MS quantifies degradation products and persistence .

Q. How do researchers address contradictions in reported bioactivity data (e.g., antioxidant vs. inert behavior)?

- Dose-response assays (e.g., DPPH/ABTS for antioxidants) under standardized conditions .

- Meta-analysis of published datasets to identify confounding factors (e.g., solvent polarity, cell line variability).

- Mechanistic studies (e.g., ROS scavenging assays) validate hypothesized bioactivity .

Methodological Challenges

Q. What strategies mitigate hydrochloride salt deliquescence during storage?

- Lyophilization followed by storage in desiccated containers (≤25°C, RH <30%) .

- Karl Fischer titration monitors moisture content.

Q. How is this compound utilized as a chiral building block in drug discovery?

- Peptidomimetic synthesis : The rigid pyrrolidine scaffold mimics proline in protease inhibitors.

- Coordination chemistry : The amine group chelates metals for catalytic applications.

- Pharmacokinetic studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.